

# zinc glycinate CAS number and molecular formula

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## Compound of Interest

Compound Name: Zinc glycinate

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## An In-Depth Technical Guide to Zinc Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **zinc glycinate**, a chelated form of the essential mineral zinc. It covers its chemical identity, physicochemical properties, synthesis, analytical methods, and biological significance, with a focus on its enhanced bioavailability and applications in research and development.

## Chemical Identity and Molecular Structure

**Zinc glycinate**, also known as zinc bisglycinate, is a chelate formed between one zinc ion and two glycine molecules. This structure enhances its stability and absorption in the gastrointestinal tract.

Table 1: Chemical Identifiers for **Zinc Glycinate**

Identifier	Value	Citations
CAS Number	14281-83-5 (primary), 7214-08-6	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub> Zn	[3]
Molecular Weight	213.51 g/mol	[3]
IUPAC Name	zinc;bis(2-aminoacetate)	[3]

## Physicochemical Properties

**Zinc glycinate** is a white crystalline powder.[1] Its chelated structure confers distinct physicochemical properties compared to inorganic zinc salts.

Table 2: Physicochemical Data for **Zinc Glycinate**

Property	Value	Citations
Appearance	White crystalline powder	[1]
Solubility	Slightly soluble in water, insoluble in ethanol	[2]
Melting Point	>285°C (decomposes)	[2]
Boiling Point	240.9°C at 760 mmHg	[4]
Density	2.269 g/cm <sup>3</sup> at 20°C	[2]

## Synthesis and Manufacturing

Several methods for the synthesis of **zinc glycinate** have been reported, generally involving the reaction of a zinc source with glycine.

### Experimental Protocol: One-Pot Aqueous Synthesis

This method describes a facile, high-yield synthesis of **zinc glycinate** monohydrate using zinc acetate and zinc oxide as zinc sources.[5][6]

## Materials:

- Glycine ( $\text{C}_2\text{H}_5\text{NO}_2$ )
- Zinc oxide ( $\text{ZnO}$ )
- Zinc acetate dihydrate ( $\text{Zn}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}$ )
- Distilled water
- Ethanol
- Two-necked flask
- Oil bath with magnetic stirrer
- Vacuum filtration apparatus

## Procedure:

- To a two-necked flask, add 20g of glycine (0.267 mol), 9.04g of  $\text{ZnO}$  (0.111 mol), and 4.88g of  $\text{Zn}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}$  (0.022 mol) to 60 mL of distilled water.<sup>[5][6]</sup>
- Place the flask in an oil bath and heat to  $90^\circ\text{C}$  while stirring.<sup>[5][6]</sup>
- Maintain the temperature and stirring for 120 minutes.<sup>[5][6]</sup>
- After the reaction is complete, cool the mixture.
- Collect the product by vacuum filtration.
- Wash the collected solid with ethanol several times.<sup>[5][6]</sup>
- Dry the final product at  $30^\circ\text{C}$  to obtain **zinc glycinate** monohydrate.<sup>[5][6]</sup>



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*Caption: Workflow for the one-pot synthesis of **zinc glycinate**.*

## Analytical Characterization

The structure and purity of synthesized **zinc glycinate** can be confirmed using various analytical techniques.

Table 3: Analytical Methods for **Zinc Glycinate** Characterization

Technique	Purpose	Key Findings/Parameters	Citations
Infrared Spectroscopy (IR)	Confirms chelation by identifying shifts in functional group peaks.	Verifies bonding between the zinc ion and the amino and carboxyl groups of glycine.	[5][7]
X-ray Powder Diffraction (XRD)	Determines the crystal structure.	Confirms the crystalline, monoclinic structure of the chelate.	[5][6]
Thermogravimetric Analysis (TGA)	Assesses thermal stability and composition.	Determines the temperature of decomposition and confirms the presence of water of hydration.	[5][7]
HPLC	Quantifies zinc glycinate and detects impurities.	A reverse-phase HPLC method can be used with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic).	[8]
ICP-OES / ICP-MS	Measures elemental zinc concentration.	Used in bioavailability studies to determine zinc levels in serum or tissues.	[7][9]

## Bioavailability and Absorption Mechanism

A key feature of **zinc glycinate** is its superior bioavailability compared to inorganic zinc salts like zinc sulfate and zinc gluconate.

## Mechanism of Enhanced Absorption

The chelated structure of **zinc glycinate** protects the zinc ion from forming insoluble complexes with dietary inhibitors such as phytates and oxalates in the gastrointestinal tract.<sup>[10]</sup> Unlike inorganic zinc salts that rely on active transport, the smaller, electrically neutral **zinc glycinate** molecule can be absorbed intact through passive diffusion pathways, potentially utilizing amino acid transporters. This leads to more efficient uptake into intestinal cells.<sup>[10][11]</sup>

## Comparative Bioavailability Data

Clinical studies have consistently demonstrated the enhanced absorption of **zinc glycinate**.

Table 4: Comparative Bioavailability of Zinc Forms

Zinc Form	Relative Bioavailability Increase (vs. Gluconate)	Key Findings	Citations
Zinc Glycinate	43.4%	Significantly higher serum zinc concentrations (Cmax and AUC) after a single oral dose.	<sup>[9][12][13]</sup>
Zinc Sulfate	Lower than Glycinate	Bioavailability is significantly inhibited by dietary phytates.	<sup>[14]</sup>
Zinc Gluconate	Reference	Commonly used reference in bioavailability studies; less bioavailable than glycinate.	<sup>[12][15]</sup>

## Experimental Protocol: Human Bioavailability Study (Cross-Over Design)

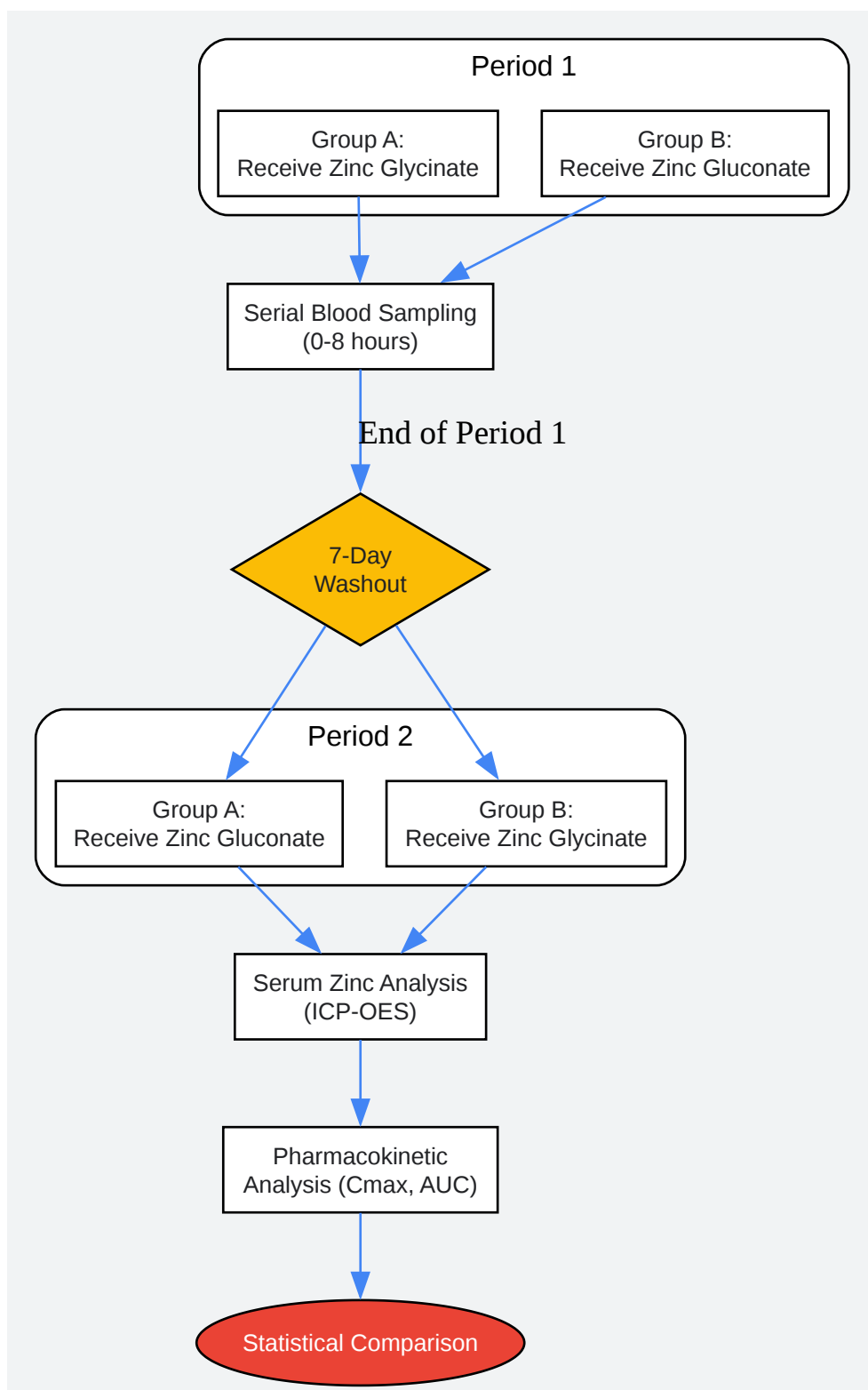
This protocol outlines a typical randomized, cross-over study to compare the bioavailability of two zinc formulations.<sup>[9][13]</sup>

### Study Design:

- Participants: Healthy adult volunteers (e.g., 12 females).
- Design: Randomized, single-dose, two-treatment, two-period, cross-over.
- Washout Period: A 7-day washout period between treatments.
- Treatments:
  - Test Product: **Zinc Glycinate** (e.g., 15 mg elemental zinc).
  - Reference Product: Zinc Gluconate (e.g., 15 mg elemental zinc).

### Procedure:

- After an overnight fast, subjects receive a single oral dose of either the test or reference product with a standardized volume of water (e.g., 200 mL).[9]
- Collect blood samples at baseline (0 hours) and at specified intervals post-dosing (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, and 8 hours).[9]
- Separate serum from blood samples by centrifugation.
- Analyze serum zinc concentrations using a validated method such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[9][13]
- After the washout period, repeat steps 1-4 with the alternate treatment.
- Calculate pharmacokinetic parameters: C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), and AUC (area under the curve).
- Perform statistical analysis (e.g., ANOVA) on log-transformed C<sub>max</sub> and AUC data to compare bioavailability.[9]



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*Caption: Cross-over design for a zinc bioavailability study.*

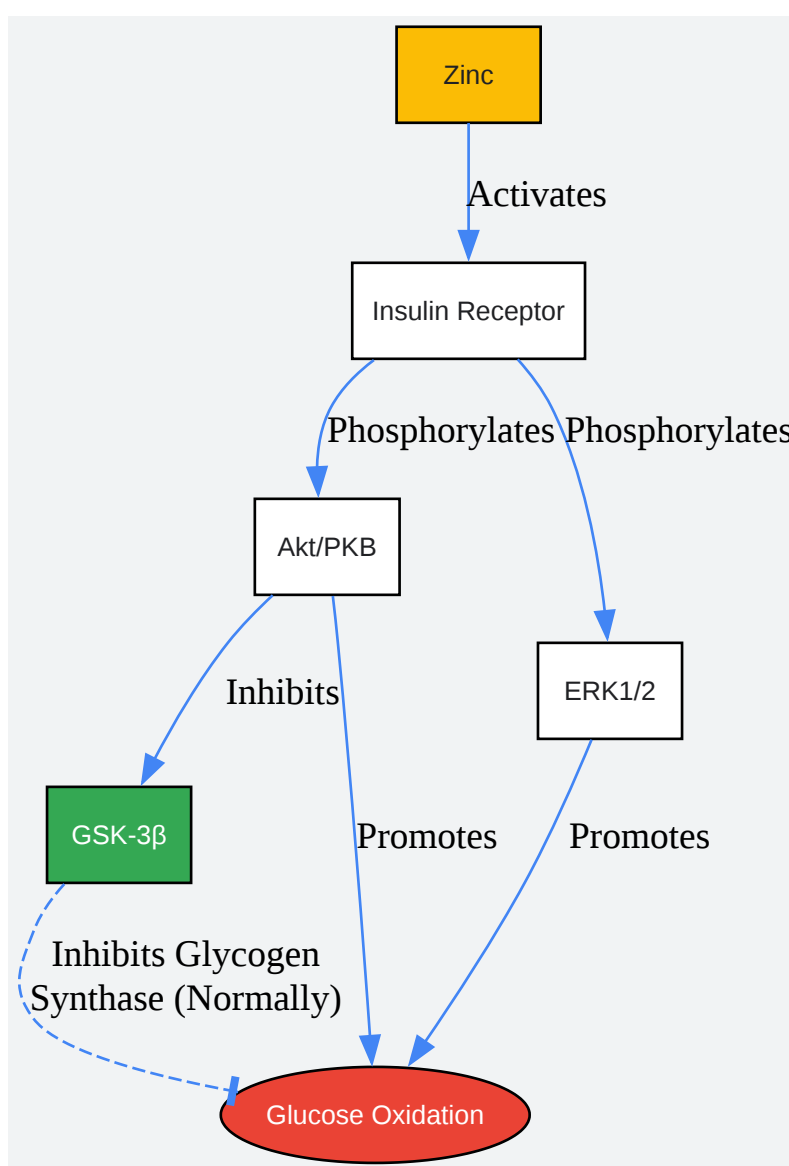


## Role in Signaling Pathways and Drug Development

Zinc is a crucial cofactor for hundreds of enzymes and transcription factors and acts as a second messenger in various signaling pathways.[16] Its role is pivotal in immunity, oxidative stress response, and metabolic regulation.

### Zinc and Insulin Signaling

Zinc has insulin-mimetic properties and can modulate key components of the insulin signaling pathway. This suggests its potential in the management of metabolic disorders.[17]



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